Perfluorophenyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate

Active ester hydrolysis Bioconjugation PROTAC linker selection

Perfluorophenyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate (CAS 2088570-78-7) is a heterobifunctional linker belonging to the class of pentafluorophenyl (PFP) active esters. It features a tert-butoxycarbonyl (Boc)-protected primary amine at one terminus and a PFP-activated carboxylic ester at the other, separated by a short PEG2 (diethylene glycol) spacer.

Molecular Formula C16H18F5NO5
Molecular Weight 399.31 g/mol
Cat. No. B12308058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluorophenyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate
Molecular FormulaC16H18F5NO5
Molecular Weight399.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
InChIInChI=1S/C16H18F5NO5/c1-16(2,3)27-15(24)22-5-7-25-6-4-8(23)26-14-12(20)10(18)9(17)11(19)13(14)21/h4-7H2,1-3H3,(H,22,24)
InChIKeyRMVPDCOGRZRJDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Perfluorophenyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate – Procurement-Ready Technical Baseline


Perfluorophenyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate (CAS 2088570-78-7) is a heterobifunctional linker belonging to the class of pentafluorophenyl (PFP) active esters. It features a tert-butoxycarbonyl (Boc)-protected primary amine at one terminus and a PFP-activated carboxylic ester at the other, separated by a short PEG2 (diethylene glycol) spacer . With a molecular weight of 399.31 g/mol, molecular formula C₁₆H₁₈F₅NO₅, and a commercial purity of ≥95%, this compound is primarily employed as a pre-activated building block in the stepwise synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates requiring sequential, orthogonal coupling reactions . Its core differentiation from in-class analogs lies in the combination of the PFP leaving group—which confers quantifiable advantages in hydrolytic stability and amine reactivity over N-hydroxysuccinimidyl (NHS) esters—with the acid-labile Boc protecting group, enabling clean, two-step deprotection–conjugation workflows without the need for in situ carboxyl activation .

Why Boc-NH-PEG2-COOH or Boc-NH-PEG2-NHS Cannot Simply Replace the PFP Ester


Substituting the free carboxylic acid (Boc-NH-PEG2-COOH, CAS 1365655-91-9) for the PFP ester introduces mandatory in situ activation steps using carbodiimide reagents (e.g., EDC, DIC) or uronium salts, which adds process complexity, risks racemization, and precludes isolation and quality control of the activated intermediate prior to the critical coupling step [1]. Substitution with the NHS ester analog (BocNH-PEG2-CH2COONHS, CAS 911102-04-0) eliminates the activation requirement but introduces an intrinsically less hydrolytically stable active ester; spontaneous hydrolysis competes with the desired aminolysis, particularly in aqueous or partially aqueous reaction media, reducing coupling efficiency and generating the free acid as a difficult-to-remove side product . The PFP ester directly addresses both failure modes by providing an isolable, storable pre-activated species with superior hydrolytic stability that nevertheless maintains high amine reactivity .

Quantitative Evidence for Selecting Perfluorophenyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate Over Alternatives


PFP Ester Hydrolytic Stability Exceeds NHS Ester: Half-Life Comparison at Physiological pH

Pentafluorophenyl (PFP) esters demonstrate quantitatively superior hydrolytic stability compared to N-hydroxysuccinimidyl (NHS) esters. Under physiological conditions (pH 7.4), PFP esters exhibit hydrolysis half-lives exceeding 120 minutes, whereas NHS esters undergo significantly faster spontaneous hydrolysis under identical conditions [1]. This differential is systematically acknowledged in vendor technical documentation: Sigma-Aldrich explicitly states that the PFP ester 'is more stable than NHS ester to hydrolysis' , and the Aladdin experimental selection guide confirms that PFP esters 'are more resistant to hydrolysis than common NHS esters' based on direct comparisons under model substrate conditions . While these data are class-level (derived from structurally related PFP esters rather than the target compound itself), the hydrolytic stability of the PFP ester functional group is primarily determined by the electron-withdrawing pentafluorophenyl ring and is largely independent of the acyl moiety, making the inference highly transferable [1].

Active ester hydrolysis Bioconjugation PROTAC linker selection

PFP Ester Amine Reactivity: Quantitative Reactivity Advantage Over NHS Ester

The PFP ester group exhibits higher intrinsic reactivity toward amine nucleophiles than the corresponding NHS ester. Sigma-Aldrich's technical documentation for Bis-dPEG®-PFP esters unequivocally states that '2,3,4,5,6-pentafluorophenyl (PFP) ester is more reactive to amines than NHS ester' . This enhanced reactivity is attributed to the stronger electron-withdrawing effect of the five fluorine atoms on the phenyl ring, which increases the electrophilicity of the carbonyl carbon relative to the NHS leaving group [1]. Furthermore, the PFP ester demonstrates expanded substrate scope: unlike NHS esters, which react efficiently only with primary amines, PFP esters react with both primary and secondary amines, enabling bioconjugation to a broader range of nucleophilic partners including nucleic acid bases . This dual reactivity has been commercially validated in the Thermo Scientific EZ-Link PFP-Biotin reagent, which explicitly targets both primary and secondary amines for biotinylation—a capability not available with the corresponding NHS-Biotin .

Amine coupling kinetics PROTAC linker reactivity Active ester comparison

Pre-Activated PFP Ester Eliminates In Situ Activation: Comparison with Free Acid Boc-NH-PEG2-COOH

The target compound is supplied as a pre-activated, isolable PFP ester (purity ≥95%, MW 399.31 g/mol) . In contrast, the closest free-acid analog, Boc-NH-PEG2-COOH (CAS 1365655-91-9, MW 277.31 g/mol), requires in situ activation with carbodiimide reagents (e.g., EDC·HCl, DIC) and additives (e.g., HOBt, OxymaPure) prior to each amine coupling step . This in situ activation introduces several operational disadvantages: (a) the activated O-acylisourea intermediate cannot be isolated or quality-controlled prior to amine addition; (b) competing rearrangement to the unreactive N-acylurea consumes the activated species; (c) racemization risk at chiral centers is elevated when the activated species is generated in the presence of the amine nucleophile; and (d) excess activation reagents and their byproducts complicate downstream purification . The pre-activated PFP ester bypasses all of these failure modes by decoupling the activation step from the coupling step, enabling the user to characterize the activated intermediate (NMR, HPLC, LC-MS) before committing it to the conjugation reaction .

Pre-activated linker PROTAC synthesis efficiency Step economy

Pentafluorophenyl Esters as the Preferred Active Ester Class for Solid-Phase Peptide Synthesis: Hudson (1990) Comparative Study

In a seminal comparative study employing simultaneous competition methods to evaluate a wide variety of reactive esters for solid-phase peptide synthesis (SPPS), Hudson (1990) concluded that while dinitrophenyl esters displayed the highest intrinsic reactivity, pentafluorophenyl (PFP) esters 'provide the most suitable selection for routine use' [1]. This conclusion was based on the balanced profile of PFP esters: sufficient reactivity for efficient coupling, adequate stability for handling and storage, and compatibility with standard SPPS protocols. The study specifically examined PFP esters bearing tert-butyl-based (Boc) protecting groups among others, confirming that the Boc/PFP combination—the same orthogonal strategy employed by the target compound—was validated in a head-to-head competitive coupling framework [1]. Although conducted with amino acid PFP esters rather than PEG-linked PFP esters, the leaving-group chemistry is identical, and the conclusion that PFP esters represent the optimal practical compromise between reactivity and stability remains a foundational reference in peptide and bioconjugate chemistry [2].

Solid-phase peptide synthesis Active ester comparison Coupling efficiency

Boc/PFP Orthogonal Protection Strategy: Enabling Sequential Deprotection–Conjugation Without Cross-Reactivity

The target compound embodies an orthogonal protection strategy in which the Boc-protected amine is stable under the conditions required for PFP ester aminolysis (mildly basic, pH 7–9), while the PFP ester remains intact under the acidic conditions (TFA or HCl/dioxane) used to remove the Boc group . This orthogonality is structurally absent in alternative linker formats: Boc-NH-PEG2-COOH requires activation of the carboxylic acid before the first coupling, creating a reactive intermediate that can prematurely react with the Boc-deprotected amine if deprotection is performed first [1]; Boc-NH-PEG2-NHS ester shares the PFP ester's pre-activation advantage but is more susceptible to hydrolysis during the deprotection step and subsequent aqueous workup . The Fmoc-protected PFP ester analog (e.g., Fmoc-AEEA-OPfp) employs a base-labile Fmoc group, which is incompatible with the mildly basic conditions used for PFP ester aminolysis, forcing a reversal of the conjugation sequence or requiring additional protecting-group manipulation . The Boc/PFP combination therefore uniquely supports a 'deprotect first, then couple' workflow where the free amine is liberated under acidic conditions, neutralized, and immediately reacted with an amine-reactive partner via the PFP ester without risk of premature self-reaction .

Orthogonal protection PROTAC linker design Sequential bioconjugation

Optimal Procurement and Application Scenarios for Perfluorophenyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate


PROTAC Library Synthesis Requiring Sequential Boc Deprotection Followed by Amide Coupling

In PROTAC development, the linker must first be deprotected to expose the free amine, then coupled to an E3 ligase ligand or a target-protein ligand bearing a carboxylic acid or activated ester. The Boc/PFP combination enables this exact sequence: TFA-mediated Boc removal releases the amine, which—after neutralization—reacts directly with the ligand's carboxylic acid (if pre-activated) or with another activated ester, without the PFP ester undergoing premature hydrolysis during the aqueous acidic workup . The PEG2 spacer provides sufficient length (approximately 8–10 Å extended) and hydrophilicity to maintain aqueous solubility of the intermediate while keeping the overall linker compact enough for efficient target engagement .

Heterobifunctional Bioconjugate Assembly Where Free Acid Forms Require Troublesome In Situ Activation

When the synthetic route demands that the linker be introduced as an activated ester to an amine-containing biomolecule (e.g., a peptide on resin, an antibody lysine residue, or an amino-modified oligonucleotide), the pre-activated PFP ester eliminates the need for on-resin or in-solution activation with carbodiimide reagents . This is particularly valuable in solid-phase workflows where excess activation reagents and their urea byproducts can be difficult to wash away completely, leading to incomplete subsequent couplings or undesirable N-acylurea capping of the resin . The superior hydrolytic stability of the PFP ester relative to the NHS ester (>120 min half-life at pH 7.4 vs. significantly shorter for NHS) further ensures that a higher fraction of the activated ester survives the coupling step, especially in aqueous-organic solvent mixtures .

Stepwise Conjugation Requiring Intermediate Isolation and Quality Control

The PFP ester can be isolated as a stable, characterizable solid or viscous liquid (storage at −20°C recommended), enabling full analytical characterization (NMR, HPLC, LC-MS) before use in the next coupling step . This is a critical advantage over in situ activation approaches, where the activated intermediate is never isolated and its formation efficiency can only be inferred indirectly. For regulated or quality-critical environments (e.g., GLP-grade bioconjugate production, ADC linker-payload synthesis), the ability to establish a certificate of analysis for the activated linker intermediate is a distinct procurement and process-quality advantage .

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